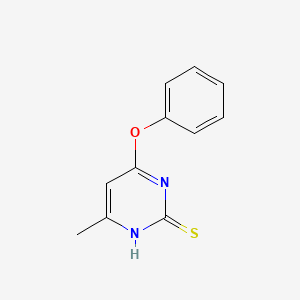
4-methyl-6-phenoxy-2-pyrimidinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-phenoxy-2-pyrimidinethiol is a chemical compound that has been studied extensively in the field of scientific research. It is a member of the pyrimidine family and is commonly used in laboratory experiments to investigate its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-methyl-6-phenoxy-2-pyrimidinethiol is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-6-phenoxy-2-pyrimidinethiol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to reduce oxidative stress in animal models of diabetes and heart disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-6-phenoxy-2-pyrimidinethiol in laboratory experiments is its high purity and yield. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating a range of research questions. However, one limitation of using this compound is its relatively high cost compared to other commonly used laboratory reagents.
Future Directions
There are several future directions for research on 4-methyl-6-phenoxy-2-pyrimidinethiol. One area of interest is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis and colitis. Additionally, further research is needed to fully understand its mechanism of action and its potential as a cancer therapeutic. Finally, there is interest in investigating the potential of 4-methyl-6-phenoxy-2-pyrimidinethiol as a tool for reducing oxidative stress in a variety of disease states.
In conclusion, 4-methyl-6-phenoxy-2-pyrimidinethiol is a chemical compound that has been extensively studied in the field of scientific research. Its synthesis method is well-established, and it has a variety of scientific research applications. While its mechanism of action is not well understood, it has been shown to have a variety of biochemical and physiological effects. While there are both advantages and limitations to using this compound in laboratory experiments, there are several promising future directions for research on 4-methyl-6-phenoxy-2-pyrimidinethiol.
Synthesis Methods
The synthesis of 4-methyl-6-phenoxy-2-pyrimidinethiol involves the reaction of 4-methyl-2,6-dithiouracil with phenol under basic conditions. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and high yield of the final product.
Scientific Research Applications
4-methyl-6-phenoxy-2-pyrimidinethiol has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. It has also been used in studies investigating the role of oxidative stress in various diseases.
properties
IUPAC Name |
6-methyl-4-phenoxy-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-7-10(13-11(15)12-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLMLBIMLWDCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-phenoxy-2-pyrimidinethiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)
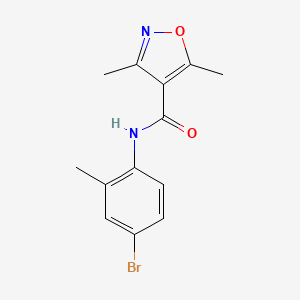
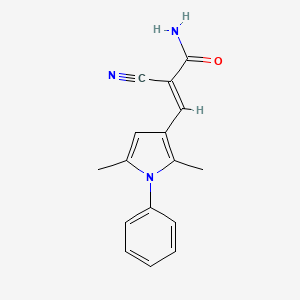
![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)

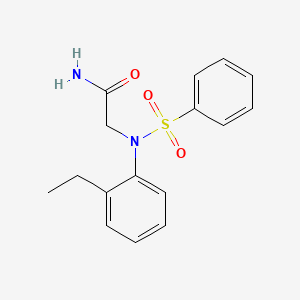
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
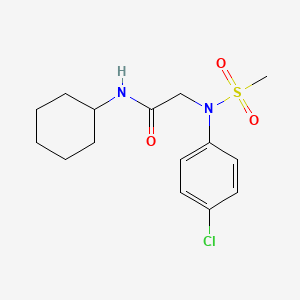
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)